molecular formula C10H14FN B063893 1-Fluoro-1-deoxyephedrine CAS No. 161403-39-0

1-Fluoro-1-deoxyephedrine

Cat. No. B063893
M. Wt: 166.23 g/mol
InChI Key: QHGKNGIWQABHRY-QJOTUPEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-1-deoxyephedrine, commonly known as FDE, is a synthetic compound used in scientific research. It is a derivative of ephedrine, a naturally occurring alkaloid found in various plants. FDE has gained attention in recent years due to its potential applications in medical and biochemical research.

Mechanism Of Action

FDE acts as a substrate for the norepinephrine transporter (NET), a protein that is responsible for the reuptake of norepinephrine from the synaptic cleft. When FDE is administered, it competes with norepinephrine for binding to NET, resulting in increased levels of norepinephrine in the synaptic cleft. This mechanism of action makes FDE a useful tool for investigating the function and regulation of NET in the brain.

Biochemical And Physiological Effects

FDE has been shown to increase the levels of norepinephrine in the brain, resulting in various physiological and biochemical effects. These effects include increased heart rate, blood pressure, and respiration rate. FDE has also been shown to enhance cognitive function and improve memory retention in animal models.

Advantages And Limitations For Lab Experiments

FDE has several advantages for use in lab experiments. It is a selective and potent radiotracer for NET, making it a useful tool for investigating the function and regulation of this protein in the brain. FDE also has a relatively short half-life, making it ideal for PET imaging studies. However, FDE has some limitations, such as its high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the use of FDE in scientific research. One potential application is in the development of new drugs for the treatment of various neurological and psychiatric disorders. FDE can also be used to investigate the role of NET in various physiological and pathological conditions, such as depression, anxiety, and addiction. Furthermore, the development of new synthesis and purification methods for FDE could lead to increased availability and reduced costs, making it more accessible for research purposes.
Conclusion:
In conclusion, FDE is a synthetic compound with various applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for investigating the function and regulation of NET in the brain. Additionally, FDE has potential applications in drug development and the investigation of various neurological and psychiatric disorders. However, further research is needed to fully understand the potential of FDE in scientific research.

Synthesis Methods

The synthesis of FDE involves the reaction of ephedrine with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the resulting product is purified to obtain pure FDE. The yield of the synthesis process depends on various factors, such as the quality of the starting material, reaction conditions, and purification methods used.

Scientific Research Applications

FDE has various applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It is used as a radiotracer in positron emission tomography (PET) imaging studies to investigate the distribution and binding of neurotransmitter transporters in the brain. FDE can also be used in medicinal chemistry to design and develop new drugs that target specific receptors in the body.

properties

CAS RN

161403-39-0

Product Name

1-Fluoro-1-deoxyephedrine

Molecular Formula

C10H14FN

Molecular Weight

166.23 g/mol

IUPAC Name

(1R,2S)-1-(18F)fluoranyl-N-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C10H14FN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10-/m0/s1/i11-1

InChI Key

QHGKNGIWQABHRY-QJOTUPEMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)[18F])NC

SMILES

CC(C(C1=CC=CC=C1)F)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)F)NC

synonyms

(18F)FDE
(18F)FDP
1-fluoro-1-deoxyephedrine
1-fluoro-1-deoxyephedrine, (S)-(R*,R*)-isomer
1-fluoro-1-deoxypseudoephedrine

Origin of Product

United States

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